Cas no 832737-79-8 (5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide)

5-(3-Methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide is a specialized carbohydrazide derivative featuring a furan ring linked to a nitrophenoxy moiety. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its reactive hydrazide group and aromatic structure, which may serve as a precursor for heterocyclic frameworks or bioactive molecules. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) substituents on the phenoxy ring enhances its versatility in chemical modifications. Its stability under standard conditions and well-defined molecular architecture make it suitable for controlled derivatization in medicinal chemistry or material science applications. Further studies may explore its role as an intermediate in the development of novel pharmacophores or functional materials.
5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide structure
832737-79-8 structure
Product Name:5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide
CAS No:832737-79-8
MF:C13H13N3O5
MW:291.259423017502
MDL:MFCD03423065
CID:3058067
PubChem ID:4443390
Update Time:2025-10-24

5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 5-(3-Methyl-4-nitro-phenoxymethyl)-furan-2-carboxylic acid hydrazide
    • 5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide
    • 832737-79-8
    • 5-((3-Methyl-4-nitrophenoxy)methyl)furan-2-carbohydrazide
    • 5-(3-Methyl-4-nitro-phenoxymethyl)furan-2-carbohydrazide
    • 5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide
    • BBL038677
    • DTXSID401159379
    • STK312401
    • AKOS000305348
    • AKOS015922230
    • EN300-228800
    • 5-[(3-methyl-4-nitrophenoxy)methyl]-2-furohydrazide
    • 5-(3-METHYL-4-NITROPHENOXYMETHYL)FURAN-2-CARBOHYDRAZIDE
    • 5-(3-METHYL-4-NITRO-PHENOXYMETHYL)-FURAN-2-CARBOXYLICACIDHYDRAZIDE
    • CS-0280509
    • 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furancarboxylic acid hydrazide
    • MDL: MFCD03423065
    • Inchi: 1S/C13H13N3O5/c1-8-6-9(2-4-11(8)16(18)19)20-7-10-3-5-12(21-10)13(17)15-14/h2-6H,7,14H2,1H3,(H,15,17)
    • InChI Key: MRHQPROQKSZKHH-UHFFFAOYSA-N
    • SMILES: O(C1=CC=C(C(C)=C1)[N+](=O)[O-])CC1=CC=C(C(NN)=O)O1

Computed Properties

  • Exact Mass: 291.08552052Da
  • Monoisotopic Mass: 291.08552052Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 123Ų

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5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:832737-79-8)5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide
Order Number:A1179354
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:41
Price ($):844.0
Email:sales@amadischem.com

Additional information on 5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide

Introduction to 5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide (CAS No. 832737-79-8) and Its Applications in Modern Chemical Biology

5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide, identified by the CAS number 832737-79-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of hydrazide derivatives, which are widely recognized for their versatile applications in pharmaceutical research, agrochemical development, and material science. The presence of both aromatic and heterocyclic moieties in its molecular structure endows it with distinct reactivity and potential biological activity, making it a valuable candidate for further investigation.

The molecular framework of 5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide consists of a furan ring substituted with a hydrazide functional group at the 2-position and an aromatic ring bearing a nitro group at the 4-position, along with a methoxy side chain at the 3-position. This particular arrangement contributes to its ability to engage in various chemical interactions, including hydrogen bonding, π-stacking, and metal coordination. Such characteristics are highly relevant in the design of novel molecular probes and drug candidates.

In recent years, there has been a surge in research focused on harnessing the potential of hydrazide-containing compounds for therapeutic applications. The hydrazide moiety is particularly intriguing due to its propensity to form stable adducts with carbonyl groups, a reaction that is central to many biological pathways. This reactivity has been exploited in the development of probes for imaging protein-protein interactions and in the synthesis of inhibitors targeting disease-causing enzymes. For instance, studies have demonstrated that hydrazide-based compounds can selectively label reactive oxygen species (ROS) or carbonylated proteins, providing insights into cellular redox homeostasis and protein degradation processes.

The 3-methyl-4-nitrophenoxy substituent in 5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide adds an additional layer of functionality to the molecule. The nitro group is known for its ability to influence electronic properties and can participate in redox reactions, while the methyl group provides steric hindrance that can modulate binding affinities. These features make the compound a promising scaffold for designing molecules with tailored biological activities. For example, nitroaromatic compounds have been extensively studied for their potential as antitumor agents due to their ability to induce DNA damage or modulate immune responses.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of complex molecules like 5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide. Molecular docking simulations have been employed to explore its binding interactions with target proteins, revealing potential applications in drug discovery. These simulations suggest that the compound may interact with enzymes involved in metabolic pathways or signal transduction cascades, which could be exploited for therapeutic purposes.

The role of furan derivatives in medicinal chemistry cannot be overstated. Furan rings are prevalent in natural products and pharmaceuticals due to their ability to enhance bioavailability and metabolic stability. The furan moiety in 5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide contributes to its lipophilicity, which is often crucial for crossing biological membranes. This property has been leveraged in the design of drug candidates that require efficient delivery into cells or tissues.

In conclusion, 5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide (CAS No. 832737-79-8) represents a fascinating compound with multifaceted applications in chemical biology and drug development. Its unique structural features, including the hydrazide group, nitro-substituted aromatic ring, and furan moiety, make it a versatile tool for researchers exploring new therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in advancing both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:832737-79-8)5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbohydrazide
A1179354
Purity:99%
Quantity:5g
Price ($):844.0
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